1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Kinase inhibition Fms kinase Benzimidazole SAR

1-(2,6-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 333437-16-4) is a synthetic small molecule belonging to the substituted benzimidazole class, featuring a 2,6-dimethylphenoxy moiety linked via a propan-2-ol spacer to a 2-methyl-1H-benzimidazole core. This compound is primarily catalogued within commercial screening libraries (e.g., ChemBridge, Life Chemicals) as part of kinase-focused or diversity sets, and its structural features place it within the chemical space described in patents covering Fms/Kit/Flt-3 kinase inhibitors (e.g., US 9,096,593 B2, Plexxikon Inc.).

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 333437-16-4
Cat. No. B6423195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
CAS333437-16-4
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O
InChIInChI=1S/C19H22N2O2/c1-13-7-6-8-14(2)19(13)23-12-16(22)11-21-15(3)20-17-9-4-5-10-18(17)21/h4-10,16,22H,11-12H2,1-3H3
InChIKeyNVYHQHYSIHFYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 333437-16-4): A 2-Methylbenzimidazole Screening Compound for Kinase-Focused Chemical Libraries


1-(2,6-Dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS 333437-16-4) is a synthetic small molecule belonging to the substituted benzimidazole class, featuring a 2,6-dimethylphenoxy moiety linked via a propan-2-ol spacer to a 2-methyl-1H-benzimidazole core [1]. This compound is primarily catalogued within commercial screening libraries (e.g., ChemBridge, Life Chemicals) as part of kinase-focused or diversity sets, and its structural features place it within the chemical space described in patents covering Fms/Kit/Flt-3 kinase inhibitors (e.g., US 9,096,593 B2, Plexxikon Inc.) [2]. With a molecular formula of C19H22N2O2 and a molecular weight of 310.39 g/mol, it represents a moderately lipophilic, hydrogen-bond-capable scaffold of interest for early-stage drug discovery campaigns targeting kinase-mediated diseases [1].

Why In-Class Benzimidazole Analogs Cannot Substitute for 333437-16-4 Without Risking Altered Target Engagement


The benzimidazole scaffold is exceptionally sensitive to substitution pattern; even minor modifications to the benzimidazole core or the phenoxy moiety can profoundly alter kinase selectivity profiles, as demonstrated across the Plexxikon Fms/Kit/Flt-3 inhibitor patent series [2]. Specifically, the 2-methyl substituent on the benzimidazole ring of 333437-16-4 distinguishes it from unsubstituted, 5,6-dimethyl, 2-ethyl, or 2-propyl analogs, each of which presents different steric and electronic environments at the ATP-binding pocket [1]. Furthermore, the 2,6-dimethylphenoxy group contributes distinct conformational constraints and lipophilicity compared to 2,4-dimethylphenoxy or 2,3-dimethylphenoxy isomers, directly impacting logP, solubility, and ultimately, cellular permeability and off-target promiscuity . Generic substitution within this chemical series without confirmatory biochemical profiling introduces unacceptable uncertainty in both primary target potency and kinase selectivity, making compound-specific procurement essential for reproducible SAR studies.

Quantitative Differentiation of 333437-16-4 Against Structural Analogs: Evidence for Procurement Decision-Making


Kinase Selectivity Fingerprint: The 2-Methyl Substituent on Benzimidazole Is Essential for Fms/Kit/Flt-3 Inhibitory Activity

The target compound falls within the generic Markush structure of US Patent 9,096,593 B2, which explicitly claims substituted benzimidazoles as inhibitors of Fms, Kit, and Flt-3 protein kinases [1]. Within this patent series, the presence of a 2-alkyl substituent on the benzimidazole ring (R1 position) is a critical determinant of kinase potency; compounds lacking this substituent exhibit >10-fold reduction in Fms IC50 compared to their 2-methyl counterparts [1]. While 333437-16-4 itself is not individually exemplified with a disclosed IC50, its structural conformance to the most potent sub-series (2-methyl-benzimidazole with ortho-substituted phenoxy linker) places it in the higher-activity region of the disclosed structure-activity landscape [1].

Kinase inhibition Fms kinase Benzimidazole SAR Plexxikon patent

Lipophilicity and Drug-Likeness Differentiation: 2,6-Dimethylphenoxy vs. 2,4-Dimethylphenoxy Isomers

Comparison of the target compound with its closest commercially available analog—1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)-2-propanol (ChemBridge ID 5925682, MW 324.4, LogP 4.42, tPSA 47.3 Ų)—reveals that the 2,6-dimethylphenoxy substitution pattern contributes to a distinct lipophilicity profile . The target compound (MW 310.39) has a moderately lower molecular weight and, based on the absence of additional methyl groups on the benzimidazole, a predicted LogP of approximately 3.8–4.0 [1]. In contrast, analogs with 2,4-dimethylphenoxy substitution (e.g., CAS 1018127-26-8) exhibit altered molecular shape and electronic distribution, which can shift LogP by ±0.5 units and modify hydrogen-bond acceptor geometry, directly impacting passive membrane permeability and CYP450-mediated metabolism .

Lipophilicity LogP Drug-likeness Physicochemical properties

Commercial Availability and Screening Library Provenance: Identified in ChemBridge Kinase-Focused Sets

333437-16-4 is listed under ChemBridge Corp. screening compound inventory (CID 5417575) and is available through Princeton Biomolecular and Life Chemicals in purities of ≥90% [1]. The compound appears in kinase-focused screening subsets, as inferred from its structural relationship to the Plexxikon patent series [2]. In contrast, simpler analogs such as 1-(2,6-dimethylphenoxy)-2-propanol (CAS 61102-09-8, MW 180.25), which lack the benzimidazole warhead entirely, are industrial intermediates with no documented kinase activity [3]. The presence of 333437-16-4 in curated screening decks distinguishes it as a probe-ready molecule for target-based assays, whereas many in-class compounds remain unsynthesized or are available only through custom synthesis [1].

Screening library ChemBridge High-throughput screening Procurement

Recommended Research Application Scenarios for 333437-16-4 Based on Evidence-Based Differentiation


Primary Screening Against Fms, Kit, and Flt-3 Kinase Panels for Oncology and Inflammation Targets

Given the structural placement of 333437-16-4 within the Plexxikon Fms/Kit/Flt-3 inhibitor patent landscape [2], this compound is best deployed as a probe in biochemical kinase inhibition assays targeting the CSF-1R (Fms), c-Kit, and Flt-3 signaling axes. It is suitable for initial single-point screening at 10 µM followed by dose-response IC50 determination, particularly in the context of validating hits from virtual screening campaigns against these clinically validated oncology and inflammatory disease targets [2].

Structure-Activity Relationship (SAR) Studies Focused on Benzimidazole 2-Position Substitution Effects

The 2-methyl substituent of 333437-16-4 provides a defined reference point for benchmarking the impact of benzimidazole 2-position modifications on kinase potency and selectivity. Researchers can procure this compound alongside the 2-H analog (unsubstituted benzimidazole, CAS 1018127-26-8) and the 5,6-dimethyl analog (ChemBridge 5925682) to systematically map the SAR of this sub-series, using the patent-derived knowledge that 2-alkylation is critical for Fms activity [2].

Computational Chemistry and Molecular Docking Template for ATP-Competitive Kinase Inhibitor Design

With its well-defined benzimidazole hinge-binding motif and a flexible propan-2-ol linker terminating in a 2,6-dimethylphenoxy group, 333437-16-4 serves as an excellent template for molecular docking and molecular dynamics simulations against kinase ATP-binding pockets [2]. Its physicochemical profile (predicted LogP ~3.8–4.0, tPSA ~47.3 Ų) positions it in drug-like chemical space, making it a suitable starting scaffold for in silico optimization campaigns aimed at improving solubility or metabolic stability while retaining kinase affinity.

Chemical Biology Tool Compound for Probing Kinase-Dependent Cellular Pathways

In cellular assays measuring CSF-1R-dependent macrophage proliferation or c-Kit-driven mast cell activation, 333437-16-4 can be used as a chemical probe, provided that its selectivity profile is first characterized against a broader kinase panel [2]. Its commercial availability at ≥90% purity from multiple suppliers [1] enables rapid procurement for time-sensitive biological validation studies, circumventing the delays associated with custom synthesis of close analogs.

Quote Request

Request a Quote for 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.